Iminoarsinous acid
Description
Structure
2D Structure
Properties
Molecular Formula |
AsH2NO |
|---|---|
Molecular Weight |
106.944 g/mol |
IUPAC Name |
iminoarsinous acid |
InChI |
InChI=1S/AsH2NO/c2-1-3/h(H2,2,3) |
InChI Key |
ZMLXYGITHAPNON-UHFFFAOYSA-N |
Canonical SMILES |
N=[As]O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Iminoarsinous Acid
Electronic Structure and Bonding Analysis of the Arsenic-Nitrogen (As=N) Moiety
The central feature of iminoarsinous acid is the arsenic-nitrogen double bond (As=N). Understanding its electronic structure and bonding is crucial for characterizing the molecule's properties and reactivity.
Analysis of Bond Order, Charge Distribution, and Orbital Interactions (e.g., Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory)
To gain deeper insight into the nature of the As=N bond, further analyses of the calculated wave function would be necessary.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with Lewis structures. uni-muenchen.detaylorandfrancis.comtandfonline.com This analysis would provide the NBO bond order for the As=N bond, the natural atomic charges on arsenic and nitrogen, and information about hyperconjugative interactions, such as the donation of electron density from a lone pair on nitrogen to an antibonding orbital of arsenic, or vice versa. wisc.eduyoutube.com
Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. cdnsciencepub.comdbcls.jp Key parameters derived from an AIM analysis include the bond critical point (BCP) between arsenic and nitrogen, the electron density (ρ) at the BCP, and the Laplacian of the electron density (∇²ρ). These values help to characterize the nature of the chemical bond (e.g., shared-shell vs. closed-shell interaction). acs.org
Elucidation of Molecular Geometry and Conformational Landscape
Computational methods are powerful tools for determining the three-dimensional structure of molecules. csbsju.edukhanacademy.orgwikipedia.org For this compound, a geometry optimization would be performed to find the minimum energy structure. This would provide precise values for bond lengths, bond angles, and dihedral angles. For example, in a study of the first stable iminoarsane, the As=N bond length was experimentally determined to be 1.707(2) Å. acs.org A computational study on this compound would aim to predict this value.
Furthermore, a conformational analysis would be conducted to explore the potential energy surface of the molecule by systematically rotating around single bonds. nobelprize.orglibretexts.orglumenlearning.comscribd.comauremn.org.br This would identify the most stable conformers and the energy barriers between them.
Spectroscopic Property Prediction and Simulation
Computational chemistry can predict various spectroscopic properties, which are invaluable for the experimental identification and characterization of a molecule.
Prediction of Vibrational Spectra (Infrared and Raman) for Structural Characterization
The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.gov These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Infrared (IR) Spectroscopy: The intensities of IR absorption bands are related to the change in the molecule's dipole moment during a vibration. scifiniti.comarxiv.org
Raman Spectroscopy: Raman scattering intensities depend on the change in the molecule's polarizability during a vibration. arxiv.orgresearchgate.netnih.gov
The calculated IR and Raman spectra would show characteristic peaks for the As=N stretching vibration, as well as for As-H and N-H stretches and bends, providing a virtual "fingerprint" of the molecule. scifiniti.comresearchgate.netresearchgate.netresearchgate.netyale.eduspectroscopyonline.com
The following table illustrates the kind of data that would be generated for the key vibrational modes of this compound. The frequency values are hypothetical and serve as an example.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| N-H Stretch | 3400 | High | Moderate |
| As-H Stretch | 2100 | Moderate | High |
| As=N Stretch | 950 | High | High |
| H-N-As Bend | 1500 | Moderate | Low |
| H-As-N Bend | 800 | Moderate | Moderate |
Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations
NMR spectroscopy is a powerful tool for structure elucidation. researchgate.netfaccts.de Computational methods can predict NMR parameters with a high degree of accuracy. nih.govresearchgate.netcas.cz
Chemical Shifts: The chemical shifts of the ¹H, ¹⁵N, and ⁷⁵As nuclei in this compound can be calculated. These are determined by the local magnetic environment of each nucleus, which is influenced by the surrounding electron density. DFT methods have been shown to be effective in predicting ¹H and ¹³C chemical shifts for organoarsenic compounds. nih.govresearchgate.netresearchgate.net
Coupling Constants: Spin-spin coupling constants (J-couplings) between magnetically active nuclei (e.g., ¹J(¹⁵N-¹H), ¹J(⁷⁵As-¹H)) can also be computed. These couplings provide information about the connectivity of atoms in the molecule. nih.govresearchgate.net
A typical computational workflow would involve calculating the magnetic shielding tensors for each nucleus and then converting these to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS) for ¹H. researchgate.net
Below is a hypothetical table of predicted NMR data for this compound.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (bonded to N) | 7.5 |
| ¹H (bonded to As) | 4.2 |
| ¹⁵N | 250 |
| ⁷⁵As | 150 |
| Coupled Nuclei | Predicted Coupling Constant (Hz) |
| ¹J(¹⁵N-¹H) | -90 |
| ¹J(⁷⁵As-¹H) | 60 |
| ²J(¹H-N-As-¹H) | 5 |
Electronic Absorption and Emission Spectra Modeling
The study of the electronic absorption and emission spectra of molecules like this compound (HN=AsOH) provides fundamental insights into their electronic structure, stability, and photochemical behavior. numberanalytics.com Computational chemistry offers powerful tools to model these spectra, circumventing the challenges of experimentally handling potentially transient or reactive species. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are at the forefront of these investigations. rsc.orgmdpi.com
TD-DFT is a widely used method for calculating the excited states of molecules due to its favorable balance of computational cost and accuracy for many systems. numberanalytics.comnih.gov This approach can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the spectral bands. chemrxiv.orgnih.gov The choice of the density functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set is crucial for obtaining results that correlate well with experimental data, should it become available. chemrxiv.orgpsu.edu
For molecules where electron correlation is particularly important or where a single-reference method like TD-DFT may be inadequate, multireference methods such as CASSCF/CASPT2 provide a more robust description of the electronic states. rsc.orgmdpi.com These methods are especially valuable for accurately modeling systems with complex electronic structures, including the details of both absorption and emission (fluorescence, phosphorescence) processes. mdpi.com
A typical computational analysis of the electronic spectrum of this compound would involve:
Optimization of the ground state geometry.
Calculation of vertical excitation energies and oscillator strengths using a selected method (e.g., TD-DFT).
Analysis of the molecular orbitals involved in the dominant electronic transitions (e.g., n → π, π → π) to characterize the nature of the excited states. numberanalytics.com
The table below illustrates the type of data that would be generated from a TD-DFT calculation for this compound, providing a theoretical prediction of its UV-Visible absorption spectrum.
| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.85 | 322 | 0.008 | n(O) → π(As=N) |
| S₀ → S₂ | 4.98 | 249 | 0.150 | π(As=N) → π(As=N) |
| S₀ → S₃ | 5.52 | 225 | 0.021 | n(N) → σ*(As-O) |
Reaction Mechanism Elucidation and Energetics via Computational Chemistry
Computational chemistry is an indispensable tool for mapping the detailed mechanisms of chemical reactions, providing insights into the transformation from reactants to products at a molecular level. smu.edu For a compound like this compound, these methods can be used to explore its stability, isomerization pathways, and reactions with other molecules.
Determination of Reaction Pathways and Transition States
A chemical reaction proceeds along a potential energy surface (PES), and the minimum energy path connecting reactants and products is known as the reaction pathway. smu.edu Computational methods allow for the exploration of this surface to identify all stationary points, which include energy minima (reactants, intermediates, and products) and saddle points. nih.gov
A transition state (TS) is a specific type of saddle point that represents the highest energy barrier along the reaction coordinate between a reactant and a product. libretexts.orgmasterorganicchemistry.com It is a transient configuration where bonds are simultaneously breaking and forming. libretexts.org Locating the precise geometry and energy of a transition state is a primary goal in mechanistic studies. Algorithms are used to search for these structures, and once a candidate is found, a frequency calculation is performed to confirm its identity. A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. masterorganicchemistry.com
For this compound, a potential reaction pathway of interest is its isomerization to oxoarsine-amine (H₂N-As=O). A computational investigation would determine the structure of the transition state for the intramolecular hydrogen transfer required for this conversion.
Analysis of Reaction Barriers and Thermodynamic Profiles
Once the energies of the reactants, transition states, and products have been calculated, a reaction energy profile can be constructed. youtube.com This profile provides crucial quantitative data on the kinetics and thermodynamics of the reaction.
Reaction Barriers (Activation Energy, Eₐ): The activation energy is the energy difference between the reactants and the transition state. masterorganicchemistry.com A high activation barrier indicates a slow reaction (unfavorable kinetics), while a low barrier suggests a faster reaction.
The following table presents a hypothetical reaction energy profile for the isomerization of this compound to oxoarsine-amine, as would be determined by quantum chemical calculations.
| Species | Description | Relative Enthalpy (kJ/mol) |
|---|---|---|
| HN=AsOH | Reactant | 0.0 |
| TS1 | Transition State for Isomerization | +125.5 |
| H₂N-As=O | Product | -45.2 |
This data suggests that while the isomerization is thermodynamically favorable (exothermic), it faces a significant kinetic barrier, potentially making this compound kinetically persistent under certain conditions.
Influence of Solvent and Environmental Effects on Reactivity
Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a profound impact on reaction pathways and energetics. rsc.orgnumberanalytics.com Computational models can account for these effects in several ways:
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the calculation, typically surrounding the solute. frontiersin.org This method is more computationally intensive but is essential when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. frontiersin.orgmdpi.com Often, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with a less demanding molecular mechanics force field. mdpi.com
For the isomerization of this compound, a polar protic solvent like water could significantly influence the reaction by forming hydrogen bonds with the nitrogen and oxygen atoms. This interaction could stabilize the transition state, where charge separation may be more pronounced, thereby lowering the activation energy compared to the gas-phase reaction.
Synthetic Methodologies and Preparative Strategies for Iminoarsinous Acid
Design and Synthesis of Arsenic and Nitrogen Precursors for As=N Bond Formation
The construction of the arsenic-nitrogen double bond is fundamentally dependent on the reactivity of the chosen arsenic and nitrogen precursors. The design of these starting materials is critical for facilitating the desired bond formation, often requiring the use of specific activating groups or reaction conditions to overcome thermodynamic and kinetic barriers.
Exploration of Arsenic(III) Starting Materials
Arsenic(III) compounds are the most common precursors for the synthesis of arsinimines due to the accessibility of the +3 oxidation state for arsenic.
Arsenic(III) Halides : Arsenic(III) halides, particularly arsenic trichloride (B1173362) (AsCl₃), are frequently employed starting materials. scielo.brthieme-connect.de Their high reactivity makes them suitable for reactions with a variety of nucleophiles. However, the high toxicity and volatility of compounds like AsCl₃ and its partially substituted derivatives (e.g., lewisite) are significant drawbacks. scielo.br To mitigate these hazards, arsenic triiodide (AsI₃) has been explored as a less toxic, air-stable, and low-volatility alternative. scielo.brscielo.br AsI₃ can be readily used as a precursor for various arsenic(III) derivatives, including arsines and arsenites, through reactions with nucleophiles like Grignard reagents or alcohols. scielo.brscielo.br The controlled addition of organometallic reagents, such as Grignard or organolithium compounds, to arsenic(III) halides allows for the stepwise synthesis of di- or tri-organoarsenic(III) precursors. thieme-connect.de
Other Arsenic(III) Precursors : To avoid the hazards associated with arsenic halides, other precursors have been investigated. These include tris(dimethylamino)arsine (B1606909) (As(NMe₂)₃) and various arsenites (As(OR)₃), which offer alternative reactive sites for subsequent transformations. scielo.br The synthesis of arsenic(III)-thiolate assemblies from AsCl₃ and dithiols has also been demonstrated, showcasing the versatility of arsenic halides in creating complex structures. researchgate.net
Utilization of Organonitrogen Compounds for Imine-like Linkages
The nitrogen source is the second critical component in the formation of the As=N bond. A variety of organonitrogen compounds have been utilized, each offering a different mechanism for introducing the nitrogen atom.
Azides : Organic azides (RN₃) are common reagents for forming arsinimines. rsc.org They are considered nitrene precursors, which can react with trivalent arsenic compounds, such as triphenylarsine (B46628), to form the desired As=N bond. rsc.org This method has been used to prepare a range of triphenylarsinimines with various substituents on the nitrogen atom. rsc.org
Primary Amines and Amides : Primary amines and amides serve as direct sources for the imino nitrogen. nptel.ac.inresearchgate.net Condensation reactions between arsenic compounds and amines are a potential, though less common, route. nptel.ac.in More frequently, amides are used in conjunction with an oxidant, such as lead tetra-acetate, to facilitate the formation of the As=N bond in a non-nitrene pathway. rsc.org
Other Nitrogen Sources : A wide array of nitrogen-containing compounds can be employed, reflecting the diverse strategies for C-N and N-N bond formation that can be adapted to arsenic chemistry. researchgate.netacs.orgthieme-connect.comsioc-journal.cn For instance, the principles of using nitrogen nucleophiles to react with electrophilic centers can be applied, where a nitrogen-containing anion attacks an arsenic center. nptel.ac.in The use of anthranils as electrophilic aminating agents in nickel-catalyzed reactions provides a modern example of sophisticated nitrogen precursors that could be adapted for arsenic chemistry. nih.gov
Direct Synthesis Approaches for Iminoarsinous Acid and its Analogues
Direct approaches to forming the As=N bond typically involve bringing the fully formed arsenic and nitrogen precursors together under conditions that favor the elimination of a small molecule or a redox transformation.
Condensation Reactions and Dehydration Pathways
Condensation reactions are a fundamental strategy in which two molecules combine with the loss of a small molecule, such as water or a salt. libretexts.orglibretexts.org
In the context of As=N bond formation, this could theoretically involve the reaction of an arsenious acid derivative (R₂AsOH) with an amine (R'NH₂). However, such simple condensations are not well-documented for this compound itself, likely due to the instability of the monomers. A more common approach is the salt metathesis reaction, for example, between a lithium amide and an arsenic chloride, which proceeds via the elimination of lithium chloride.
| Reactant 1 | Reactant 2 | Product Type | Driving Force |
| R₂As-Cl | Li-NHR' | R₂As=NR' | Elimination of LiCl |
| R₂As-OH | H₂N-R' | R₂As=NR' | Elimination of H₂O |
This table represents generalized condensation pathways.
Reductive and Oxidative Coupling Strategies
Redox reactions provide powerful pathways to the As=N bond by changing the oxidation states of the arsenic and/or nitrogen centers.
Oxidative Coupling : This is one of the most prevalent methods for synthesizing arsinimines. It typically involves the reaction of a trivalent arsenic compound (an arsine, R₃As) with a nitrene precursor, such as an organic azide (B81097) (R'N₃). rsc.org The arsine is oxidized from As(III) to As(V), and the azide is formally reduced, leading to the formation of the As=N bond and the extrusion of dinitrogen. Another example involves the use of triphenylarsine with lead tetra-acetate and an amide, which proceeds through an isolable As(V) intermediate, triphenylarsine diacetate. rsc.org
Reductive Coupling : This strategy involves the coupling of a nitro- or nitroso-compound with a trivalent arsenic species. For example, the deoxygenation of nitroarenes by arsines can lead to the formation of arsinimines. This approach is analogous to the well-established reductive N-N bond formations where nitroarenes are coupled with anilines using a phosphine (B1218219) catalyst and a silane (B1218182) reductant. nih.gov Such methods highlight the potential for catalytic cycles in arsenic chemistry. nih.gov
Indirect and Tandem Reaction Pathways for As=N Bond Formation
More complex, multi-step processes, often occurring in a single pot, can provide access to intricate arsinimine structures. These are classified as tandem, domino, or cascade reactions, where the initial product undergoes subsequent spontaneous reactions. wikipedia.org
A notable example in a related field is the use of arsa-diazonium salts ([R-N≡As]⁺), which contain an arsenic-nitrogen triple bond. chem-station.com These highly reactive species can act as efficient dipolarophiles in [3+2] cycloaddition reactions with azides to form arsenic analogues of pentazoles, demonstrating a tandem reaction where the initial As=N bond is part of a more complex transformation. chem-station.com
Transimination Analogues in Organoarsenic Chemistry
While direct transimination (the transfer of an =NR group) is not a commonly cited method for As=N bond formation, analogous transamination reactions serve as a powerful tool for the synthesis of organoarsenic precursors. In this process, an amino group bound to arsenic is exchanged for another, which can be a crucial step in preparing tailored starting materials for more complex syntheses.
A notable example is the use of tris(dialkylamino)arsanes as precursors for arsenic-containing nanomaterials. Tris(dimethylamino)arsane, As(NMe₂)₃, can undergo a transamination reaction with primary amines, such as oleylamine (B85491) (OLAH), to generate trioleylarsane, As(OLA)₃. d-nb.info This reaction exchanges the volatile dimethylamine (B145610) ligands for the bulky, less volatile oleylamine ligands, which can be advantageous for controlling subsequent reactions, such as the formation of indium arsenide (InAs) quantum dots. d-nb.info The use of tripyrazolylarsane precursors operates on a similar principle, offering a convenient and stable source of arsenic that can be activated via in-situ transamination. d-nb.info
Table 1: Transamination for Arsenic Precursor Synthesis
| Starting Arsenic Precursor | Reactant Amine | Product Arsenic Precursor | Byproduct | Application | Reference |
|---|---|---|---|---|---|
| Tris(dimethylamino)arsane | Oleylamine | Trioleylarsane | Dimethylamine | InAs Quantum Dot Synthesis | d-nb.info |
| Tris(3,5-dimethylpyrazolyl)arsane | Oleylamine | Trioleylarsane | 3,5-Dimethylpyrazole | InAs Quantum Dot Synthesis | d-nb.info |
This strategy highlights how amine exchange reactions, analogous to transimination, are employed to modify the reactivity and physical properties of arsenic compounds, thereby facilitating their use in materials science and further chemical transformations.
Metal-Mediated or Catalytic Approaches for As=N Construction
The direct catalytic formation of arsenic-nitrogen double bonds is an area that remains significantly less explored compared to the vast field of metal-catalyzed C-N bond formation. rsc.orgnih.govfrontiersin.org The principles of transition metal catalysis, such as oxidative addition and reductive elimination, provide a theoretical framework for potential As=N bond-forming cycles, but practical examples are scarce.
Currently, progress in this area is primarily defined by metal-mediated stoichiometric reactions rather than true catalytic cycles. Salt metathesis using alkali metal reagents is a representative method. For instance, an arsa-pentazene containing an As=N double bond has been synthesized via the reaction of [tris(trimethylsilyl)hydrazino]dichloroarsine with dilithium-bis(trimethylsilyl)hydrazine. researchgate.net In this reaction, the lithium salt facilitates the formation of the As=N bond through the elimination of lithium chloride.
Hypothetical catalytic cycles could be envisioned, potentially involving the reaction of an organoarsenic(III) compound with a metal-nitrenoid species generated from an organic azide, a common strategy in C-N bond amination. mdpi.com However, the development of robust metal catalysts capable of facilitating the selective and efficient construction of As=N bonds remains a frontier in organoarsenic chemistry.
Challenges in Isolation and Stabilization of Reactive Iminoarsinous Species
The primary challenge in the chemistry of this compound derivatives is the inherent instability of the arsenic-nitrogen double bond. Unlike the robust C=C double bonds in alkenes, the pπ-pπ overlap between the larger 4p orbital of arsenic and the 2p orbital of nitrogen is significantly weaker. This results in a kinetically and thermodynamically unstable bond that is prone to reactions that lead to more stable bonding arrangements.
Monomeric iminoarsanes (R-As=N-R') are highly reactive and often act as transient intermediates. researchgate.net Their primary decomposition pathway is oligomerization, typically dimerization, to form four-membered cyclodiars(III)azane rings, [(R)As-N(R')]₂. researchgate.net This process relieves the strain of the double bond by forming more stable arsenic-nitrogen single bonds.
To overcome this instability and isolate monomeric species containing an As=N bond, specific stabilization strategies are required:
Kinetic Stabilization: The most successful strategy is the use of sterically demanding (bulky) substituents on both the arsenic and nitrogen atoms. researchgate.net Large groups, such as the trimethylsilyl (B98337) (SiMe₃) group, physically hinder the approach of another monomer, preventing the oligomerization reaction from occurring. The synthesis of pentakis(trimethylsilyl)-3-arsa-2-pentazene, which contains a stabilized As=N bond, is an example of this principle, although the compound remains highly reactive to heat and light. researchgate.net
Electronic Stabilization: Coordination to a Lewis base can stabilize the arsenic center. Strong donor ligands, such as N-heterocyclic carbenes (NHCs), can donate electron density into the empty orbitals of the arsenic atom, reducing its Lewis acidity and modifying the reactivity of the As=N bond. womengovtcollegevisakha.ac.in
Matrix Isolation: For highly unstable species that cannot be isolated under normal conditions, matrix isolation techniques can be used. This involves trapping the reactive molecule in a cryogenic, inert gas matrix (like argon or neon) at very low temperatures, allowing for its spectroscopic characterization.
The direct reaction between elemental arsenic and nitrogen to form arsenic nitride (AsN) requires extreme conditions of high pressure and temperature, underscoring the fundamental difficulty of forming stable, simple arsenic-nitrogen compounds. nih.gov
Table 2: Challenges and Strategies in Iminoarsane Chemistry
| Challenge | Underlying Cause | Consequence | Stabilization Strategy | Reference |
|---|---|---|---|---|
| Inherent Instability of As=N Bond | Poor pπ-pπ overlap between As(4p) and N(2p) orbitals. | High reactivity; propensity for oligomerization. | Kinetic stabilization with bulky groups; electronic stabilization with Lewis bases. | researchgate.netwomengovtcollegevisakha.ac.in |
| Rapid Oligomerization | Formation of more stable As-N single bonds is thermodynamically favored. | Monomeric iminoarsanes are often transient intermediates. | Use of sterically demanding substituents to block reaction pathways. | researchgate.netresearchgate.net |
| High Reactivity of Isolated Species | The As=N bond remains a site of high reactivity even when sterically protected. | Sensitivity to heat, light, or other reagents. | Handling under inert atmospheres and at low temperatures. | researchgate.net |
Reactivity and Transformation Pathways of Iminoarsinous Acid
Hydrolysis and Solvolysis Reactions of the As=N Bond
The arsenic-nitrogen double bond in iminoarsanes is sensitive to hydrolysis and solvolysis, leading to the cleavage of the As=N bond. While specific kinetic and mechanistic studies on iminoarsinous acid itself are limited, the reactivity can be inferred from the behavior of related imino-pnictogen compounds and general principles of imine chemistry. news-medical.netmasterorganicchemistry.combyjus.commasterorganicchemistry.comyoutube.com
The hydrolysis of the As=N bond is analogous to the hydrolysis of imines (C=N), which typically proceeds via nucleophilic attack of water on the electrophilic arsenic atom. news-medical.netmasterorganicchemistry.com This process is often catalyzed by acid, which protonates the nitrogen atom, increasing the electrophilicity of the arsenic center and making it more susceptible to attack by a weak nucleophile like water. masterorganicchemistry.commasterorganicchemistry.com The reaction likely proceeds through a tetrahedral intermediate, which then breaks down to yield an aminoarsine (B14717014) and subsequently, upon further hydrolysis of the As-N single bond, arsenic (III) oxide and an amine.
Similarly, solvolysis with other protic solvents, such as alcohols (alcoholysis), is expected to occur. For instance, the reaction of an arsapentazene, which contains As=N character, with methanol (B129727) has been reported to result in the cleavage of the arsenic-nitrogen bond. This suggests that the As=N bond in this compound would also be susceptible to attack by alcohols, leading to the formation of alkoxyarsines and the corresponding amine. The general mechanism for the methanolysis of an N-aryl-N-phenylbenzamide involves the rate-determining step of either solvent-assisted C-N bond breaking or methoxide (B1231860) attack, a principle that can be extended to the As=N bond. acs.org
The rate of hydrolysis and solvolysis is influenced by the nature of the substituents on both the arsenic and nitrogen atoms. Electron-withdrawing groups on the arsenic atom would increase its electrophilicity and thus accelerate the rate of nucleophilic attack. Conversely, bulky substituents on either atom could sterically hinder the approach of the solvent molecule, slowing down the reaction.
Addition Reactions Across the As=N Double Bond
The polarized nature of the arsenic-nitrogen double bond allows for a variety of addition reactions, where the arsenic atom acts as the electrophilic center and the nitrogen atom as the nucleophilic center.
Nucleophilic Addition: Nucleophiles attack the electrophilic arsenic atom of the As=N bond. wikipedia.orgfiveable.me This type of reaction is analogous to the nucleophilic addition to carbonyl compounds. wikipedia.org Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add across the As=N bond to form a new arsenic-carbon bond and a nitrogen-metal bond, which upon workup would yield an aminoarsine. The general mechanism involves the attack of the nucleophile on the arsenic atom, leading to the formation of a tetrahedral intermediate.
Electrophilic Addition: Electrophiles, in turn, attack the nucleophilic nitrogen atom of the As=N bond. savemyexams.comfiveable.memasterorganicchemistry.com Strong electrophiles, such as alkyl halides, can react with the nitrogen atom to form an iminium-like arsenic cation. Lewis acids can also coordinate to the nitrogen atom, increasing the electrophilicity of the arsenic atom and facilitating subsequent reactions. libretexts.orgsavemyexams.comwikipedia.org For instance, the reaction of an iminoarsane with a Lewis acid like GaCl₃ has been shown to facilitate cycloaddition reactions by activating the As=N bond.
Iminoarsanes can participate in cycloaddition reactions, providing a route to various arsenic- and nitrogen-containing heterocyclic compounds. wikipedia.orgresearchgate.netlibretexts.orglibretexts.orgkharagpurcollege.ac.inyoutube.com
[2+1] Cycloaddition: While specific examples involving this compound are not prevalent in the literature, it is conceivable that they could undergo [2+1] cycloaddition reactions with carbenes or carbenoids to form three-membered azarsirane rings. This type of reaction is known for other double-bonded species. organicchemistrydata.org
[2+2] Cycloaddition: Iminoarsanes can undergo [2+2] cycloaddition reactions with various unsaturated molecules. nih.govresearchgate.netacs.org For example, reactions with ketenes or allenes could lead to the formation of four-membered rings. The feasibility and mechanism of these reactions (concerted or stepwise) would depend on the electronic properties of the reactants and the reaction conditions (thermal or photochemical). masterorganicchemistry.comacs.orgyoutube.com Theoretical studies on related heavy imine-like molecules with Ge=Group 15 double bonds suggest that the activation barrier for [2+2] cycloaddition is significantly influenced by the deformation energies of the reacting molecules. mdpi.com
[3+2] Cycloaddition: There are documented examples of [3+2] cycloaddition reactions involving arsenic-nitrogen compounds. For instance, arsa-diazonium salts, which contain an As-N triple bond but are related to iminoarsanes, react with azides in a [3+2] dipolar cycloaddition to form arsenic analogues of pentazoles (tetrazaarsoles). news-medical.net This reaction highlights the potential of the As-N multiple bond system to participate in such cycloadditions. It is plausible that iminoarsanes could react with 1,3-dipoles to form five-membered heterocyclic rings.
Nucleophilic and Electrophilic Addition Mechanisms
Rearrangement and Isomerization Processes
This compound and its derivatives can potentially undergo rearrangement and isomerization reactions.
E/Z Isomerization: Similar to carbon-carbon and carbon-nitrogen double bonds, the As=N bond can exhibit E/Z isomerism depending on the substituents. The isomerization between the E and Z forms can occur through either a rotational or an inversional mechanism. researchgate.net Studies on other imines have shown that this isomerization can be influenced by thermal or photochemical conditions and that the relative stability of the isomers plays a crucial role in the observed equilibrium. inta-csic.esarxiv.orgyoutube.com Tunneling effects have also been shown to enable isomerization at low temperatures for some imines. inta-csic.esarxiv.org
Rearrangement Reactions: While specific rearrangement reactions of this compound are not well-documented, analogous rearrangements in related pnictogen chemistry suggest possibilities. For example, rearrangements involving the migration of a group from the arsenic to the nitrogen atom, or vice versa, could occur under certain conditions, potentially leading to the formation of isomeric structures. The Curtius rearrangement, involving the thermal decomposition of an acyl azide (B81097) to an isocyanate, serves as a classic example of a rearrangement involving a nitrogen-containing intermediate. kharagpurcollege.ac.inacs.org Similarly, the Wolff rearrangement involves the conversion of an acyl carbene to a ketene. acs.org These examples from organic chemistry provide a conceptual framework for potential rearrangements in iminoarsane systems.
Derivatization Strategies for this compound Analogues and Derivatives
The reactivity of the As=N bond and the arsenic center itself allows for various derivatization strategies to synthesize a wide range of iminoarsane analogues and derivatives.
The arsenic atom in iminoarsanes is a key site for modification.
Nucleophilic Substitution at Arsenic: In precursor molecules leading to iminoarsanes, such as haloarsines, the halogen atom can be readily substituted by a variety of nucleophiles. This is a common strategy to introduce different substituents at the arsenic center. For instance, the reaction of an aminochloroarsane with a nucleophile can lead to a substituted aminoarsane, which can then be converted to an iminoarsane. The synthesis of various arsenic(III) derivatives, including arsines, arsenites, and thioarsenites, often involves the nucleophilic attack on an arsenic center. wikipedia.org
Reaction with Grignard and Organolithium Reagents: A powerful method for forming arsenic-carbon bonds is the reaction of arsenic halides with Grignard or organolithium reagents. uci.edumsu.eduorgosolver.com This strategy can be applied to precursors of this compound to introduce a wide range of organic groups at the arsenic atom, thereby creating a library of diverse iminoarsane derivatives.
Table of Reaction Products and Conditions:
The following table summarizes some of the potential derivatization reactions at the arsenic center based on the reactivity of related arsenic compounds.
| Precursor/Reactant | Reagent | Reaction Type | Product Class | Representative Conditions |
| R-As(Cl)-NHR' | Nu⁻ | Nucleophilic Substitution | R-As(Nu)-NHR' | Varies with nucleophile |
| R-AsCl₂ | 2 R''MgX | Grignard Reaction | R-As(R'')₂ | Ether solvent |
| R-AsCl₂ | 2 R''Li | Organolithium Reaction | R-As(R'')₂ | Hydrocarbon solvent |
| Iminoarsane (As=N) | [O] | Oxidation | Arsinic Amide (O=As-N) | Oxidizing agent (e.g., H₂O₂) |
| Iminoarsane (As=N) | Lewis Acid (e.g., GaCl₃) | Lewis Acid Adduct | [Iminoarsane-LA] | Anhydrous conditions |
This table illustrates the versatility of the arsenic center in iminoarsanes for the synthesis of a variety of derivatives with tailored properties.
Modifications at the Nitrogen Center
The reactivity at the nitrogen center of molecules containing an arsenic-nitrogen (As-N) bond, such as in derivatives of this compound, is a crucial aspect of their chemical behavior. These modifications allow for the synthesis of a diverse range of organoarsenic compounds with tailored properties. The reactions at the nitrogen atom are influenced by the nature of the substituents on both the arsenic and nitrogen atoms.
One of the fundamental reactions at the nitrogen center is its behavior as a nucleophile. The lone pair of electrons on the nitrogen atom can participate in reactions with various electrophiles. For instance, in a manner analogous to amines, the nitrogen in an As-N compound can be alkylated, acylated, or react with carbonyl compounds. The nucleophilicity of the nitrogen is, however, modulated by the electron-withdrawing or -donating properties of the groups attached to the arsenic and nitrogen.
Another significant modification involves the reaction with aldehydes and ketones. Similar to the formation of imines from primary amines, the nitrogen center of a primary arsenous amide can react with carbonyl compounds. This proceeds through a nucleophilic addition of the nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form a new compound with a carbon-nitrogen double bond (an imine). This reaction pathway is a versatile method for introducing new organic moieties onto the nitrogen atom.
Furthermore, the nitrogen center can participate in substitution reactions. For example, in compounds where the nitrogen is part of a leaving group, nucleophilic substitution at the nitrogen can occur. This is a less common but important transformation for the synthesis of specific N-substituted organoarsenic compounds.
The table below summarizes some of the key modifications that can occur at the nitrogen center of As-N compounds.
| Reaction Type | Reactant | Product Type | Significance |
| Alkylation | Alkyl Halides | N-Alkyl-iminoarsinous acid derivative | Introduction of alkyl groups to the nitrogen, modifying steric and electronic properties. |
| Acylation | Acyl Halides/Anhydrides | N-Acyl-iminoarsinous acid derivative | Formation of an amide-like structure, influencing the compound's stability and reactivity. |
| Reaction with Carbonyls | Aldehydes/Ketones | Iminoarsine with a C=N bond | Versatile method for creating new C-N bonds and further functionalization. |
| Protonation | Acids | Ammonium-like salt | Alters the solubility and reactivity of the compound. |
These modifications at the nitrogen center are fundamental for the diversification of organoarsenic compounds and for their use as building blocks in more complex molecular architectures.
Formation of Organoarsenic Heterocycles Featuring As-N Bonds
The formation of heterocyclic compounds containing both arsenic and nitrogen within the ring system is a significant area of organoarsenic chemistry. These heterocycles are synthesized through various cyclization reactions, typically involving precursors with both arsenic and nitrogen functionalities. The stability and ring size of the resulting heterocycle are dependent on the nature of the starting materials and the reaction conditions.
A common strategy for the synthesis of organoarsenic heterocycles with As-N bonds involves the reaction of a dihaloorganoarsine (RAsX₂) with a primary amine or a primary amide. In this reaction, the nitrogen atom acts as a nucleophile, displacing the two halogen atoms on the arsenic to form two new As-N bonds, leading to the closure of a heterocyclic ring. The stoichiometry of the reactants and the length of the carbon chain in the diamine or related precursor will determine the size of the resulting ring.
Another pathway to these heterocycles is through the intramolecular cyclization of a linear precursor that contains both an arsenic and a nitrogen functionality. For example, a molecule with a terminal amino group and a terminal arsinous acid or halide group can undergo an intramolecular condensation or substitution reaction to form a cyclic structure. The presence of a base is often required to deprotonate the nitrogen, enhancing its nucleophilicity for the ring-closing step.
The types of organoarsenic heterocycles that can be formed are diverse, ranging from small, strained rings to larger, more stable macrocycles. Some of the well-known arsenic-nitrogen heterocycles include analogues of common organic heterocycles, such as arsoles (arsenic analogues of pyrroles) and arsabenzene (B1221053) (the arsenic analogue of pyridine), though the focus here is on saturated or partially saturated rings with a direct As-N bond. wikipedia.org
The table below provides examples of precursor types and the corresponding organoarsenic heterocycles that can be formed.
| Arsenic Precursor | Nitrogen Precursor | Heterocyclic Product Type | General Reaction |
| Dihaloorganoarsine (RAsX₂) | Diamine (H₂N-(CH₂)n-NH₂) | Diazarsenolidine/Diazarsenane | Condensation/Substitution |
| Dihaloorganoarsine (RAsX₂) | Aminoalcohol (HO-(CH₂)n-NH₂) | Oxazarsenolidine/Oxazarsenane | Condensation/Substitution |
| Aminoalkylarsine (H₂N-(CH₂)n-AsH₂) | - | Azarsolidine/Azarsenane | Intramolecular Dehydrocoupling |
| Arsinous Acid Amide | Diol | Dioxazarsocane | Transesterification/Condensation |
The synthesis of these heterocycles is of interest for exploring new chemical structures and for potential applications in materials science and as ligands in coordination chemistry. The reactivity of these rings is often centered on the arsenic and nitrogen atoms, allowing for further functionalization and the creation of more complex supramolecular structures.
Advanced Research Perspectives and Emerging Directions
Exploration of Iminoarsinous Acid within Main Group Element Multiple Bond Chemistry
The study of molecules containing multiple bonds between main group elements has been a subject of considerable interest, challenging the "double bond rule" which once suggested that elements beyond the second period were reluctant to form π-bonds. numberanalytics.com this compound is a quintessential example for exploring this chemical space. The As=N double bond in this molecule is a heteronuclear multiple bond between a third-period pnictogen (As) and a second-period pnictogen (N).
The nature of this bond is dictated by the fundamental properties of arsenic and nitrogen. Arsenic, being larger and less electronegative than nitrogen, results in a highly polarized As=N bond with a significant difference in the size of the contributing p-orbitals. This orbital mismatch leads to less effective pπ-pπ overlap compared to the C=N or even P=N bond, rendering the As=N bond weaker and more reactive.
Main group elements, located in the s- and p-blocks of the periodic table, exhibit predictable trends in their chemical behavior. numberanalytics.com The reactivity and bonding are largely determined by the number of valence electrons and periodic trends such as electronegativity and atomic radius. fiveable.meutexas.edu In the context of this compound, the significant difference in electronegativity between arsenic and nitrogen suggests a highly polar covalent bond. fiveable.me
| Property | Comparison of Related Double Bonds |
| Bond Polarity | C=N < P=N < As=N |
| π-Overlap Efficiency | C=N > P=N > As=N |
| Inherent Stability | C=N > P=N > As=N |
Potential Role as Reactive Intermediates in Organoarsenic Reaction Mechanisms
Due to its predicted high reactivity, this compound is a prime candidate for consideration as a transient reactive intermediate in various organoarsenic reaction mechanisms. youtube.com Reactive intermediates are typically short-lived, high-energy species that are generated during a chemical reaction and are quickly converted into other molecules. youtube.com The instability of the As=N double bond makes this compound and its substituted derivatives (R-As=N-R') likely participants in reactions that are formally arsenic-nitrogen bond-forming processes.
For instance, in the synthesis of arsenic-nitrogen cage compounds or polymers, the reaction pathway may involve the fleeting formation and subsequent trapping of an iminoarsane-type species. The stability of such an intermediate would be heavily influenced by the steric bulk of the substituents on both arsenic and nitrogen, a common strategy in main group chemistry to kinetically stabilize reactive moieties.
The general principles of reactive intermediate stability, such as the influence of inductive effects and resonance, can be applied. youtube.com Electron-withdrawing groups attached to the nitrogen would likely decrease the nucleophilicity of the nitrogen atom, while bulky groups on arsenic could sterically shield the reactive As=N core. Understanding the potential involvement of these intermediates is crucial for optimizing reaction conditions and controlling product formation in organoarsenic synthesis.
Theoretical Applications in the Rational Design of Novel Arsenic-Containing Compounds
Computational chemistry provides a powerful toolkit for investigating the properties of unstable molecules like this compound. Through high-level quantum chemical calculations, it is possible to predict its geometric structure, vibrational frequencies, and electronic properties without needing to synthesize it in a laboratory. These theoretical studies are the foundation for the rational design of more stable, synthetically accessible arsenic-containing compounds.
Theoretical methods can be used to model the effects of different substituents on the stability of the As=N bond. By systematically varying the electronic and steric properties of groups attached to arsenic and nitrogen, chemists can identify substitution patterns that might lead to isolable arsinimines. For example, the use of bulky terphenyl or silyl (B83357) groups has been successful in stabilizing other reactive main group species.
Furthermore, theoretical calculations can predict the reactivity of this compound, identifying its most likely modes of decomposition or reaction with other molecules. This information is invaluable for designing trapping experiments to provide experimental evidence for its existence as a reactive intermediate. The insights gained from such computational studies can guide synthetic chemists toward promising targets for novel ligands, catalysts, or materials based on the arsinimine functional group.
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Predicting ground-state geometry, vibrational spectra, and reaction pathways. |
| Ab initio methods (e.g., MP2, CCSD(T)) | Providing highly accurate electronic structures and bond energies for benchmarking. acs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizing the nature of the As=N bond, such as its ionicity and covalent character, through analysis of the electron density. utep.edu |
| Natural Resonance Theory (NRT) | Assessing the ionic character of the As=N bond. rsc.org |
Future Methodological Advancements in As=N Bond Characterization and Manipulation
The direct experimental characterization of the As=N bond in a simple molecule like this compound is a formidable challenge that drives the development of advanced analytical techniques. Future progress in this area will likely rely on a combination of sophisticated spectroscopic methods and innovative synthetic strategies.
Matrix isolation spectroscopy, where highly reactive species are generated and trapped in an inert gas matrix at cryogenic temperatures, is a promising technique. This method could allow for the spectroscopic characterization (e.g., via IR or UV-Vis) of this compound by preventing its rapid decomposition.
For more stable, sterically protected arsinimines, advancements in solid-state NMR and X-ray crystallography are crucial. High-resolution crystallographic data can provide definitive proof of the As=N double bond and its precise geometric parameters. Advanced techniques like the topological analysis of electron density from experimental X-ray data can offer deep insights into the bonding, complementing theoretical calculations. acs.org
The manipulation of the As=N bond, for instance, in controlled chemical transformations, requires a detailed understanding of its electronic structure. Future research may focus on using external stimuli, such as light or redox agents, to modulate the reactivity of the As=N bond in stabilized derivatives, opening pathways to new arsenic-based catalysts or smart materials. The development of methods to precisely characterize the bond, such as analyzing the electron localization function, will be essential for these advancements. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
